Glycerol-13C3

描述

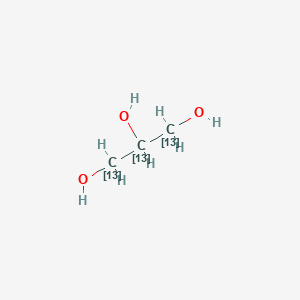

Glycerol-13C3, also known as 1,2,3-Propanetriol-13C3, is a stable isotope-labeled compound where all three carbon atoms are replaced with the carbon-13 isotope. This compound is a variant of glycerol, a simple polyol compound, and is widely used in scientific research due to its unique isotopic labeling. The molecular formula of this compound is C3H8O3, and it has a molecular weight of 95.07 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: Glycerol-13C3 can be synthesized through various methods, including the fermentation of glucose using isotopically labeled carbon sources. One common method involves the use of carbon-13 labeled glucose in the fermentation process, which results in the production of this compound. The reaction conditions typically involve anaerobic fermentation at controlled temperatures and pH levels .

Industrial Production Methods: Industrial production of this compound involves the large-scale fermentation of isotopically labeled glucose. The process is optimized to ensure high yields and purity of the final product. The fermentation broth is then subjected to purification processes, including distillation and crystallization, to isolate this compound .

化学反应分析

Oxidation Reactions

Glycerol-13C3 undergoes oxidation to form intermediates like glyceraldehyde-13C3 and dihydroxyacetone-13C3. These reactions are central to gluconeogenesis and energy metabolism.

Key Findings:

-

Hepatic Gluconeogenesis : Oral administration of [U-13C3]glycerol in humans leads to glucose production via hepatic oxidation, with peak serum glucose enrichment reaching 9.37% under fasting conditions .

-

Lactate Formation : Intravenous administration favors direct glycerol-to-lactate conversion in non-hepatic tissues, with lactate enrichment reaching 9.89% .

-

TCA Cycle Involvement : Oxidation via the tricarboxylic acid (TCA) cycle contributes to double-labeled glucose isotopomers (e.g., [1,2-13C2]glucose), observed in NMR studies .

Table 1: Oxidation Pathways and Products

Reduction Reactions

Reduction of this compound typically yields 1,2,3-propanetriol-13C3, though metabolic studies highlight its role in lipid synthesis.

Key Findings:

-

Triacylglycerol (TAG) Synthesis : Labeled glycerol incorporates into TAG backbones during glyceroneogenesis, with 7.1% enrichment observed in fasting states .

-

Isotopomer Distribution : Double-labeled TAGs (e.g., [1,2-13C2]glycerol) indicate indirect contributions from TCA cycle metabolism .

Substitution Reactions

This compound participates in esterification and etherification, forming derivatives critical to lipid metabolism and industrial applications.

Key Findings:

-

Fatty Acid Esterification : In fed states, continuous TAG synthesis occurs, with labeled glycerol contributing to 13C-enriched lipid droplets .

-

Catalytic Pyrolysis : Thermal decomposition under catalytic conditions produces volatile organic compounds, detectable via GC-Orbitrap MS .

Table 2: Substitution Reaction Outcomes

科学研究应用

Metabolic Studies

Glycerol-13C3 is extensively used in metabolic research to trace biochemical pathways in the liver. Its incorporation into metabolic processes allows researchers to elucidate mechanisms of gluconeogenesis, fatty acid esterification, and the pentose phosphate pathway (PPP).

Case Study: Liver Metabolism

A study involved administering [U-13C3]glycerol to healthy subjects under various nutritional states. Blood samples were analyzed using high-resolution 13C NMR spectroscopy, revealing insights into hepatic processes. The results indicated that fasting stimulated PPP activity and glycerol metabolism through the tricarboxylic acid cycle (TCA) before gluconeogenesis occurred. Fatty acid esterification was observed as transient during fasting but continuous when subjects were fed .

| Nutritional State | Observed Metabolic Pathway |

|---|---|

| Fasted | Increased PPP activity |

| Fed | Continuous fatty acid esterification |

Tobacco Research

This compound has been utilized to study the degradation of glycerol in tobacco products during smoking. A quantitative analysis assessed how glycerol converts to harmful compounds like acrolein and acetone upon burning.

Case Study: Cigarette Tobacco

In a controlled experiment, this compound was added to cigarette blends to measure its conversion during smoking. The findings indicated that approximately 0.25–0.30% of glycerol was converted into acrolein and acetone, with higher concentrations found in sidestream smoke compared to mainstream smoke . This study highlights the potential health risks associated with glycerol degradation in tobacco products.

| Compound | Conversion Rate (%) |

|---|---|

| Acrolein | < 0.08 |

| Acetone | ~0.25–0.30 |

Analytical Chemistry

In analytical applications, this compound serves as an internal standard for various assays, enhancing the accuracy of quantification in complex matrices.

Applications in Assays

The compound is employed in HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) methods for the determination of volatile compounds generated from glycerol degradation. Its isotopic labeling allows for precise tracking and quantification of metabolites formed during chemical reactions .

作用机制

The mechanism of action of Glycerol-13C3 is primarily related to its role as a tracer in metabolic studies. When introduced into biological systems, this compound is metabolized through the same pathways as natural glycerol. The carbon-13 isotopes allow researchers to track the movement and transformation of glycerol within the system, providing insights into metabolic processes. The molecular targets and pathways involved include glycolysis, gluconeogenesis, and lipid metabolism .

相似化合物的比较

Glycerol-1,3-13C2: A compound where only two of the three carbon atoms are labeled with carbon-13.

Glycerol-2-13C: A compound where only the second carbon atom is labeled with carbon-13.

Glycerol-d8: A deuterium-labeled variant of glycerol.

Uniqueness of Glycerol-13C3: this compound is unique because all three carbon atoms are labeled with carbon-13, providing a comprehensive isotopic labeling that is useful for detailed metabolic studies. This complete labeling allows for more precise tracking and analysis compared to partially labeled compounds .

生物活性

Glycerol-13C3, a carbon-13 isotopically labeled form of glycerol, is primarily utilized in metabolic research to trace biochemical pathways and study glycerol metabolism in biological systems. This compound has gained attention for its role in various metabolic processes, particularly in gluconeogenesis and fatty acid metabolism. The following sections explore the biological activity of this compound, including its metabolic pathways, experimental applications, and relevant case studies.

This compound (1,2,3-Propanetriol labeled with carbon-13 isotopes) has a molecular formula of C3H8O3 and a molecular weight of approximately 95.07 g/mol. It is synthesized through methods that incorporate carbon-13 into the glycerol molecule, enhancing its utility for metabolic tracing studies.

Metabolic Pathways

Gluconeogenesis:

this compound serves as a substrate for gluconeogenesis, where it is converted into glucose in the liver. This process involves several enzymatic reactions that facilitate the transformation of glycerol into glucose precursors, such as dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P). Studies indicate that this compound is effectively utilized in gluconeogenesis, providing insights into carbohydrate metabolism .

Fatty Acid Metabolism:

The compound also plays a significant role in fatty acid metabolism. Research has demonstrated that this compound can be metabolized through the tricarboxylic acid (TCA) cycle, influencing fatty acid esterification and the pentose phosphate pathway (PPP). In particular, its metabolism is sensitive to nutritional states, showing variations in labeling patterns of triglycerides based on whether subjects are fasting or fed .

Experimental Applications

This compound has been employed in various experimental settings to elucidate metabolic processes:

-

Tracer Studies:

Researchers have used this compound as a tracer to study metabolic fluxes in both animal models and human subjects. For example, an oral load of this compound followed by blood sampling allows for detailed analysis of plasma metabolites using nuclear magnetic resonance (NMR) spectroscopy . -

Tobacco Research:

In tobacco studies, this compound has been used to investigate the degradation of glycerol during cigarette combustion. The conversion rates of this compound to harmful byproducts like acrolein and acetone have been quantitatively assessed, highlighting its utility in toxicological research .

Case Studies

Study on Hepatic Steatosis:

A notable study involved administering this compound to subjects with varying levels of hepatic fat. The findings revealed that individuals with hepatic steatosis exhibited altered metabolic responses compared to those with low hepatic fat. Specifically, there was greater utilization of this compound through the TCA cycle and delayed gluconeogenesis .

Insulin Effects on Glycogen Synthesis:

Another investigation focused on the role of insulin in enhancing the incorporation of this compound into glycogen in mammalian hearts. The study demonstrated that insulin increased the enrichment of glucose units derived from this compound in glycogen, while oxidative stress reduced this effect .

Summary of Research Findings

属性

IUPAC Name |

(1,2,3-13C3)propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH]([13CH2]O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583951 | |

| Record name | (~13~C_3_)Propane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.072 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63346-81-6 | |

| Record name | (~13~C_3_)Propane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。